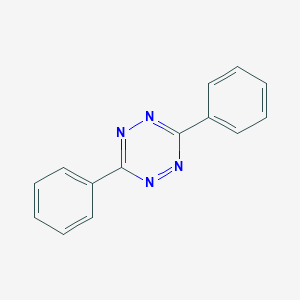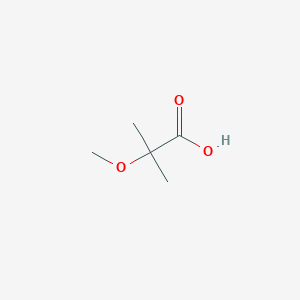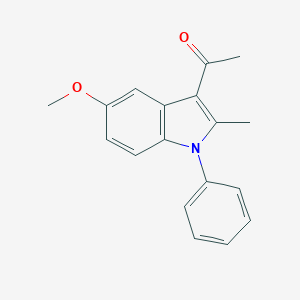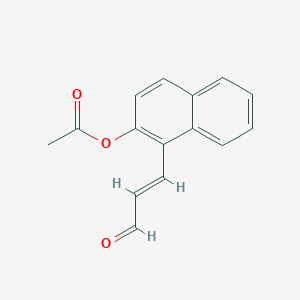
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal, also known as ANAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAPP is a derivative of naphthalene and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in various cellular processes. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Efectos Bioquímicos Y Fisiológicos
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can inhibit the growth of cancer cells, including breast cancer cells. 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In vivo studies have shown that 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has several advantages for lab experiments, including its stability and ease of synthesis. However, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal. One area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based materials for various applications, including catalysis and sensing. Another area of research is the development of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal and its potential effects on human health.
Métodos De Síntesis
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal is synthesized using a specific method that involves the reaction of 2-naphthol and acetic anhydride in the presence of a catalyst. The reaction produces 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal as a yellow solid, which can be purified using various methods, including recrystallization.
Aplicaciones Científicas De Investigación
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In materials science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been used as a precursor for the synthesis of various materials, including metal-organic frameworks. In environmental science, 3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal has been studied for its potential use in removing pollutants from water.
Propiedades
Número CAS |
96550-68-4 |
|---|---|
Nombre del producto |
3-(2-(Acetyloxy)-1-naphthalenyl)-2-propenal |
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
[1-[(E)-3-oxoprop-1-enyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3/b7-4+ |
Clave InChI |
HRIBAEXLHQETTL-QPJJXVBHSA-N |
SMILES isomérico |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C=O |
SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
SMILES canónico |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



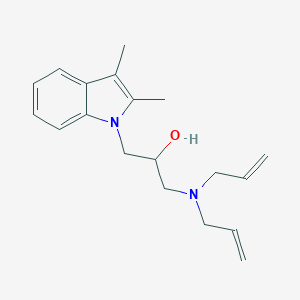
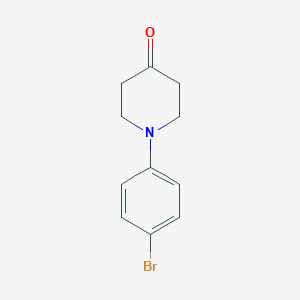
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
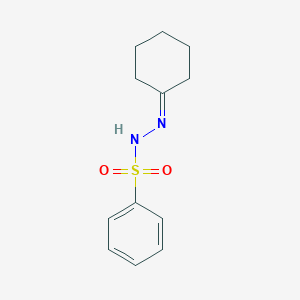
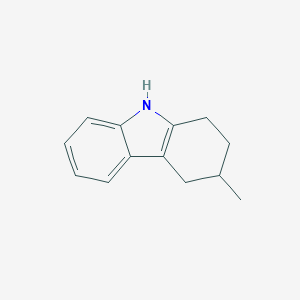

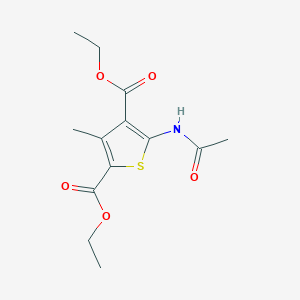
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
